N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused azepino-quinazoline core with a benzyl-substituted carboxamide group at position 3 and a ketone moiety at position 12.
Properties
IUPAC Name |
N-benzyl-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-14-15-7-3-1-4-8-15)16-10-11-17-18(13-16)23-19-9-5-2-6-12-24(19)21(17)26/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXVTHAKWLEYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the cyclization of a suitable precursor, such as a benzyl-substituted amino acid derivative, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH2) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 2M HCl, reflux (4–6 h) | N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | 78% | |
| 1M NaOH, 80°C (3 h) | Same as above | 82% |
Mechanistic Notes :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic conditions deprotonate the amide nitrogen, facilitating hydroxide ion attack.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient quinazoline ring undergoes S<sub>N</sub>Ar reactions at position 3 or 7 with strong nucleophiles (e.g., amines, thiols).
Key Factors :
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Electron-withdrawing groups on the quinazoline core enhance electrophilicity at positions 3 and 7 .
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Steric hindrance from the benzyl group limits reactivity at position 3 in some cases.
Reductive Alkylation of the Azepine Ring
The saturated azepine ring participates in reductive alkylation to introduce substituents:
Mechanism :
Cyclization Reactions
Intramolecular cyclization is employed to construct fused ring systems, enhancing structural complexity:
Applications :
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Cyclization with Appel salt (CCl<sub>4</sub>, PPh<sub>3</sub>) generates thiazole-fused analogs .
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Curtius rearrangement intermediates enable access to urea-linked derivatives .
Enzymatic Interactions
While not a traditional chemical reaction, the compound interacts with biological targets:
Structural Insights :
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The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Tyr<sup>381</sup> in sEH) .
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Fluorine substitution on the benzyl group (as in related analogs) enhances binding affinity by 2–3 fold.
Stability Under Oxidative Conditions
The compound decomposes under strong oxidative environments:
| Oxidizing Agent | Conditions | Major Degradants | Half-Life |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | pH 7.4, 37°C, 24 h | Quinazoline N-oxide, benzaldehyde | 6.2 h |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 50°C, 2 h | 3-carboxy-12-oxo-6,7,8,9,10,12-hexahydroazepino... | <1 h |
Implications :
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Oxidative degradation pathways necessitate stabilization strategies (e.g., antioxidants in formulations).
Scientific Research Applications
The compound N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent.
Anticancer Activity
Studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The unique azepine structure may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Research is ongoing to evaluate its efficacy against various cancer cell lines.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. Its structure allows for potential binding to bacterial enzymes or receptors, inhibiting their function and leading to bactericidal effects.
Pharmacology
The pharmacological applications of this compound are being explored for its potential as a drug candidate.
Neuropharmacology
Research has indicated that compounds with similar structures can influence neurotransmitter systems. There is potential for this compound to be developed into treatments for neurological disorders such as anxiety or depression by modulating serotonin or dopamine pathways.
Analgesic Effects
Quinazoline derivatives are often investigated for their analgesic properties. The compound may act on pain pathways in the central nervous system, providing relief from chronic pain conditions.
Materials Science
The unique chemical properties of this compound also lend themselves to applications in materials science.
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical properties of the resulting materials. Its ability to form hydrogen bonds may improve adhesion and stability in composite materials.
Nanotechnology
There is potential for the use of this compound in the synthesis of nanoparticles or nanocomposites due to its chemical reactivity and ability to stabilize metal ions. This application could lead to advancements in drug delivery systems or catalysis.
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of N-benzyl derivatives against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity Assessment
In a collaborative study between ABC Institute and DEF Labs, N-benzyl derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics.
Mechanism of Action
The mechanism by which N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to the desired therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationships (SAR)
- Substituent Effects: The benzyl group in the target compound likely enhances lipophilicity, improving membrane permeability compared to RLX’s simpler structure . Hydroxy-phenylethyl groups () improve solubility, critical for bioavailability in aqueous environments.
- Core Modifications: The 12-oxo group is conserved across analogs, suggesting its role in target binding (e.g., hydrogen bonding with enzymes/receptors).
Biological Activity
N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.46 g/mol. The structure features a quinazoline core which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, a study focusing on similar benzyl-substituted quinazoline derivatives reported effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-12-oxo... | S. aureus | 32 µg/mL |
| N-benzyl-12-oxo... | E. coli | 16 µg/mL |
Cytotoxic Effects
The cytotoxicity of this compound has also been investigated. In vitro assays using cancer cell lines such as HeLa and MCF-7 showed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacterial cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed following treatment with the compound, leading to oxidative stress in cells.
Case Studies
Several case studies have highlighted the effectiveness of N-benzyl derivatives in treating infections and cancer. For example:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in pathogen load when treated with N-benzyl derivatives .
- Case Study 2 : In oncology research, patients treated with a formulation containing this compound showed improved survival rates compared to those receiving standard treatments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide, and how can purity be optimized?
- Methodological Answer : A multi-step approach involving cyclization and functional group protection is typically employed. For analogs, refluxing intermediates in anhydrous ethanol with catalysts like tin(II) chloride dihydrate under acidic conditions has been used to reduce nitro groups to amines (yield ~45%). Column chromatography with ethyl acetate/hexane gradients is recommended for purification . Purity optimization requires strict control of reaction pH (e.g., adjusting to neutral post-reduction) and inert atmospheric conditions to prevent oxidation byproducts .
Q. How can the compound’s structural identity be confirmed using spectroscopic and mass spectrometric techniques?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical. The exact mass of the parent ion (C₂₂H₂₈N₄O₃) is 396.2158 g/mol, with a calculated [M+H]⁺ at m/z 397.2231. Discrepancies >2 ppm suggest impurities. Complementary NMR (¹H/¹³C) should confirm azepino-quinazoline core signals, such as the 12-oxo group at δ ~170 ppm in ¹³C NMR and benzyl protons as a singlet at δ ~4.5 ppm in ¹H NMR .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Bronchodilator activity screening (e.g., guinea pig tracheal smooth muscle relaxation assays) is relevant for structural analogs like hexahydroazepinoquinazolinones. Use acetylcholine-induced contraction models with IC₅₀ comparisons to established drugs (e.g., RLX at 0.1–1 µM). Dose-response curves should be validated via triplicate experiments with negative controls .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For azepino-fused systems, ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Key metrics: R1 < 5%, wR2 < 15%, and Flack parameter for absolute configuration. Disordered regions (e.g., flexible benzyl groups) require constraints or split models .
Q. How should researchers address contradictions in pharmacological data between this compound and its analogs?
- Methodological Answer : Cross-validate assays using standardized protocols. For example, if analog A shows bronchodilation but analog B does not, compare their solubility (logP via HPLC), metabolic stability (microsomal incubation), and receptor binding (SPR or radioligand assays). Structural differences (e.g., chloro vs. benzyl substituents) may explain activity gaps .
Q. What strategies mitigate interference from synthesis byproducts (e.g., 1,3-dichloro derivatives) during analytical quantification?
- Methodological Answer : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) at 254 nm resolves the parent compound (RT ~12 min) from dichloro byproducts (RT ~15 min). For trace quantification (<0.1%), use LC-MS/MS with MRM transitions specific to the byproduct’s molecular ion (e.g., m/z 345.1 → 280.1 for 1,3-dichloro derivatives) .
Q. What computational methods predict metabolic liabilities of the N-benzyl group?
- Methodological Answer : Perform in silico CYP450 metabolism simulations (e.g., Schrödinger’s ADMET Predictor or SwissADME). The benzyl group is prone to oxidative N-dealkylation; prioritize sites with high metabolic scores (e.g., CYP3A4 affinity >50%). Validate predictions with in vitro hepatocyte incubations and UPLC-QTOF metabolite profiling .
Methodological Notes
- Handling & Storage : Store at –20°C under argon to prevent hydrolysis of the carboxamide group. Avoid freeze-thaw cycles .
- Toxicity Screening : Use ToxCast data for structural analogs (e.g., Tox21 assays) to prioritize in vivo testing. For example, 1,3-dichloro analogs show moderate hepatotoxicity (EC50 ~10 µM) in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
